molecular formula C18H21N3O4S B15204103 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide

2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide

Cat. No.: B15204103
M. Wt: 375.4 g/mol
InChI Key: UBVBSIPDUFSMGR-UHFFFAOYSA-N
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Description

2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the 1,3,4-Oxadiazole Ring: This step involves the reaction of hydrazides with carbon disulfide followed by cyclization.

    Thioacetamide Formation: The oxadiazole derivative is then reacted with chloroacetic acid to introduce the thioacetamide group.

    Final Coupling: The final step involves coupling the thioacetamide derivative with cyclohexylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the thioacetamide group, potentially yielding amines or thiols.

    Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethyl methyl ether, or nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic amino acids in proteins, while the oxadiazole ring could form hydrogen bonds or coordinate with metal ions. The thioacetamide group may also play a role in binding to biological targets through sulfur interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide
  • 2-(Benzo[d][1,3]dioxol-5-yl)ethanamine
  • Benzo[d][1,3]dioxol-5-yl acetate

Uniqueness

The unique combination of the benzo[d][1,3]dioxole moiety, oxadiazole ring, and thioacetamide group in this compound sets it apart from other similar compounds

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide

InChI

InChI=1S/C18H21N3O4S/c22-16(19-9-12-4-2-1-3-5-12)10-26-18-21-20-17(25-18)13-6-7-14-15(8-13)24-11-23-14/h6-8,12H,1-5,9-11H2,(H,19,22)

InChI Key

UBVBSIPDUFSMGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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